N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine
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Overview
Description
N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a benzyl group attached to a methanamine moiety, which is further substituted with a 2-fluoro-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 2-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-fluoro-5-methoxybenzaldehyde with benzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Automation: Automation of the reaction process to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-(2-fluoro-4-methoxyphenyl)methanamine: Similar structure with a different position of the methoxy group.
N-Benzyl-1-(2-chloro-5-methoxyphenyl)methanamine: Similar structure with a chlorine substituent instead of fluorine.
N-Benzyl-1-(2-fluoro-5-ethoxyphenyl)methanamine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
N-Benzyl-1-(2-fluoro-5-methoxyphenyl)methanamine is unique due to the specific combination of substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-14-7-8-15(16)13(9-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUVMWMQZHRLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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